Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate
Description
Chemical Identity: Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2) is a bicyclic compound with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . Its IUPAC name reflects its spirocyclic structure, combining a pyrrolidine ring fused with an oxirane (epoxide) and a tert-butyl carbamate group. Key synonyms include 1-Boc-3,4-epoxypyrrolidine and 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester .
Synthesis:
The compound is synthesized via epoxidation of tert-butyl 2,5-dihydropyrrole-1-carboxylate using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM), followed by flash chromatography purification (EtOAc/hexane) to yield a light yellow oil . The reaction is monitored by TLC and typically achieves high purity (≥95%) .
Applications:
It serves as a key intermediate in pharmaceutical synthesis, particularly for covalent inhibitors targeting protein-protein interactions (e.g., YAP-TEAD disruptors) and multivalent glycosidase ligands for treating metabolic disorders . Its rigid bicyclic scaffold enhances conformational stability, making it valuable in drug design .
Properties
IUPAC Name |
tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(15)14-8-9-10(17-9)13(14)4-6-16-7-5-13/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQSVJMDNIFIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C13CCOCC3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation and Ring-Opening Pathways
Source highlights the use of tert-butyl 3,4-epoxypyrrolidine-1-carboxylate as a precursor. Epoxidation of pyrrolidine derivatives using peroxodisulfate and silver nitrate catalysts enables the formation of strained epoxide intermediates. Subsequent acid- or base-mediated ring opening can generate the bicyclo[3.1.0] structure. For instance, potassium peroxodisulfate (K₂S₂O₈) with catalytic silver nitrate (AgNO₃) in aqueous medium at −5 to 0°C induces epoxidation, followed by quenching with sodium thiosulfate to stabilize the product. This method achieves yields exceeding 90% after crystallization from heptane.
Oxidative Cyclization of Amino Alcohols
Alternative routes involve oxidizing amino alcohols to form the bicyclic framework. Source demonstrates the use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate intramolecular cyclization of protected amino alcohols. For example, tert-butyl (1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-ylcarbamate undergoes Mitsunobu-like conditions to form the bicyclo[3.1.0] system, albeit with moderate yields (63%).
Spirocyclization Methodologies
Introducing the spiro-oxane ring requires strategic bond formation at the bicyclo[3.1.0]hexane core. Source provides a seminal protocol for spirocyclization using methyl vinyl ketone and tetrahydrofuran (THF)-mediated reactions.
Ketone-Mediated Cyclization
In a representative procedure, 4-formylpiperidine-1-tert-butyl formate reacts with methyl vinyl ketone in THF at −10°C, followed by dropwise addition of potassium hydroxide in ethanol. The mixture is stirred for 12 hours at room temperature, enabling conjugate addition and subsequent cyclization to form the spiro-oxane ring. Purification via flash column chromatography (cyclohexane/ethyl acetate, 80:20) yields the spiro product as a white solid after grinding in hexane. This method emphasizes the importance of low-temperature kinetics to prevent polymerization of reactive intermediates.
Solvent and Temperature Optimization
Reaction efficiency hinges on solvent polarity and temperature control. THF, with its moderate polarity, facilitates intermediate solubility while stabilizing transition states during cyclization. Cooling to −10°C minimizes side reactions, achieving a product yield of 75–80%. Comparative studies with dichloromethane (DCM) or acetonitrile show reduced yields (<60%), underscoring THF’s superiority for this step.
Tert-Butoxycarbonyl Protection and Functionalization
The tert-butyl carboxylate group is introduced via Boc protection, enhancing solubility and stability during synthesis.
Boc Protection of Amine Intermediates
Source outlines a protocol for Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in THF/water mixtures. A solution of (Boc)₂O in THF is added to the amine substrate (e.g., 3-azabicyclo[3.1.0]hexane) with sodium carbonate at 0°C. After 2 hours, the Boc-protected amine is extracted with ethyl acetate and purified via silica gel chromatography, achieving >95% purity.
Challenges in Esterification
Direct esterification of the carboxylic acid moiety with tert-butanol faces steric hindrance due to the bicyclic framework. Alternative approaches employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP). For example, 3-azabicyclo[3.1.0]hexane-6-carboxylic acid reacts with tert-butanol in DCM using EDC·HCl and DMAP, yielding the tert-butyl ester after 12 hours at 25°C.
Optimization of Reaction Conditions
Catalytic Systems
| Reaction Step | Catalyst System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Epoxidation | K₂S₂O₈/AgNO₃ | −5–0°C | 90–95 | |
| Spirocyclization | KOH/EtOH | −10°C→25°C | 75–80 | |
| Boc Protection | (Boc)₂O/Na₂CO₃ | 0°C→25°C | >95 |
Solvent Effects
- THF : Optimal for spirocyclization due to balanced polarity.
- MTBE : Preferred for extractions post-oxidation to minimize emulsion formation.
- Hexane/Ethyl Acetate : Effective for chromatographic purification (80:20 ratio).
Analytical Characterization and Purification Techniques
Spectroscopic Validation
Chromatographic Purification
Flash column chromatography (cyclohexane/ethyl acetate gradients) remains the gold standard for isolating the spiro product. Preparative HPLC with C18 columns achieves >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or oxygen atoms within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Core Scaffold Modifications :
- The parent compound’s epoxide group enables ring-opening reactions (e.g., nucleophilic additions), while brominated derivatives (e.g., 6-bromo analog) facilitate cross-coupling (e.g., Suzuki-Miyaura) .
- Chiral derivatives (e.g., Enant-110) exhibit stereoselective binding to biological targets, enhancing therapeutic specificity .
Substituent Effects: The hydroxyheptyl side chain in Enant-110 improves solubility and pharmacokinetics compared to the parent compound’s hydrophobic tert-butyl group .
Synthetic Accessibility :
Pharmacological Relevance
- The parent compound’s epoxide is critical for covalent bond formation in inhibitors like MYF-03-69, which disrupts YAP-TEAD oncogenic signaling .
- Chiral analogs (e.g., Enant-110) show promise in mimicking rigid piperidine scaffolds, a common motif in central nervous system (CNS) drugs .
- Brominated derivatives serve as versatile intermediates for late-stage diversification, a strategy employed in fragment-based drug discovery .
Q & A
Q. Table 1: Synthetic Yield Optimization for Oxidation Reactions
| Oxidizing Agent | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| RuO₂/NaIO₄ | EtOAc/H₂O | 25 | 83 | 95 |
| KMnO₄/H₂SO₄ | Acetone/H₂O | 0–5 | 45 | 80 |
| PCC/CH₂Cl₂ | CH₂Cl₂ | 40 | 62 | 88 |
- Key Insight : RuO₂/NaIO₄ in EtOAc/H₂O provides the highest yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
